1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H13N9O and its molecular weight is 311.309. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many pyrazole and oxadiazole derivatives have been found to interact with various enzymes and receptors in the body .
Mode of Action
Without specific information, it’s hard to say exactly how this compound interacts with its targets. Many similar compounds work by binding to their target proteins and modulating their activity .
Biochemical Pathways
Many similar compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
Many similar compounds are well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Many similar compounds have been found to have a variety of effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Action Environment
The action of this compound, like that of many drugs, could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .
Properties
IUPAC Name |
1-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N9O/c1-21-6-8(3-17-21)11-19-10(23-20-11)5-14-12-9-4-18-22(2)13(9)16-7-15-12/h3-4,6-7H,5H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOPLWHKSJGJFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC3=C4C=NN(C4=NC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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